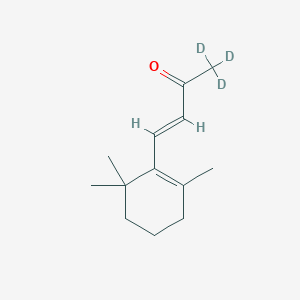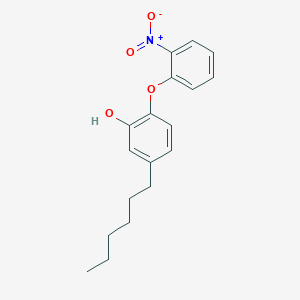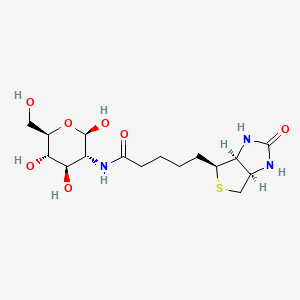
Glucosamine Cbiotin adduct
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The Glucosamine Cbiotin adduct is a compound formed by the conjugation of glucosamine, an amino sugar, with biotin, a water-soluble B-vitamin Glucosamine is widely known for its role in the formation of cartilage and its use in dietary supplements for joint health Biotin, on the other hand, is essential for various metabolic processes, including the synthesis of fatty acids and glucose
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of the Glucosamine Cbiotin adduct typically involves the conjugation of glucosamine with biotin through a series of chemical reactions. One common method is the use of carbodiimide chemistry, where a carbodiimide reagent is used to activate the carboxyl group of biotin, allowing it to react with the amino group of glucosamine. The reaction is usually carried out in an aqueous solution at a neutral pH, with the addition of a coupling agent such as N-hydroxysuccinimide (NHS) to enhance the efficiency of the reaction .
Industrial Production Methods: In an industrial setting, the production of the this compound can be scaled up using similar chemical processes. The key steps involve the purification of glucosamine and biotin, followed by their conjugation under controlled conditions. The final product is then purified using techniques such as chromatography to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions: The Glucosamine Cbiotin adduct can undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, the amino group of glucosamine can be oxidized to form a ketone, while the biotin moiety can participate in reduction reactions to form biotinylated derivatives .
Common Reagents and Conditions: Common reagents used in the reactions involving the this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the adduct .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group of glucosamine can lead to the formation of glucosone, while reduction of the biotin moiety can yield biotinylated amines .
Wissenschaftliche Forschungsanwendungen
The Glucosamine Cbiotin adduct has a wide range of applications in scientific research, including:
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Employed in the study of carbohydrate-protein interactions.
Biology:
- Utilized in the labeling and detection of proteins and other biomolecules.
- Applied in the study of cellular uptake and metabolism of biotinylated compounds.
Medicine:
- Investigated for its potential use in drug delivery systems.
- Explored as a therapeutic agent for joint health and cartilage repair.
Industry:
- Used in the production of dietary supplements and functional foods.
- Employed in the development of biotinylated enzymes and other biocatalysts .
Wirkmechanismus
The mechanism of action of the Glucosamine Cbiotin adduct involves its interaction with specific molecular targets and pathways. Glucosamine is known to stimulate the production of glycosaminoglycans, which are essential components of cartilage. Biotin, on the other hand, acts as a coenzyme for various carboxylase enzymes involved in metabolic processes. The conjugation of glucosamine with biotin enhances the bioavailability and stability of both molecules, allowing them to exert their effects more efficiently .
Vergleich Mit ähnlichen Verbindungen
The Glucosamine Cbiotin adduct can be compared with other similar compounds, such as:
Glucosamine sulfate: A widely used dietary supplement for joint health.
N-acetylglucosamine: Another amino sugar with applications in biomedical research.
Biotinylated peptides: Used in the study of protein-protein interactions and enzyme kinetics.
The uniqueness of the this compound lies in its dual functionality, combining the properties of both glucosamine and biotin.
Eigenschaften
Molekularformel |
C16H27N3O7S |
|---|---|
Molekulargewicht |
405.5 g/mol |
IUPAC-Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]pentanamide |
InChI |
InChI=1S/C16H27N3O7S/c20-5-8-13(22)14(23)12(15(24)26-8)18-10(21)4-2-1-3-9-11-7(6-27-9)17-16(25)19-11/h7-9,11-15,20,22-24H,1-6H2,(H,18,21)(H2,17,19,25)/t7-,8+,9-,11-,12+,13+,14+,15+/m0/s1 |
InChI-Schlüssel |
ZTLJQXVNMGADLN-OKTUKOFHSA-N |
Isomerische SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)N[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3O)CO)O)O)NC(=O)N2 |
Kanonische SMILES |
C1C2C(C(S1)CCCCC(=O)NC3C(C(C(OC3O)CO)O)O)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-cyano-5-fluorophenyl)-3,3-difluoro-4-hydroxy-1-azaspiro[4.4]nonane-1-carbothioamide](/img/structure/B12365262.png)

![[4-[5-[(Z)-[3-(2-methylsulfanylethyl)-4-oxo-2-pyridin-3-ylimino-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]phenyl]boronic acid](/img/structure/B12365268.png)


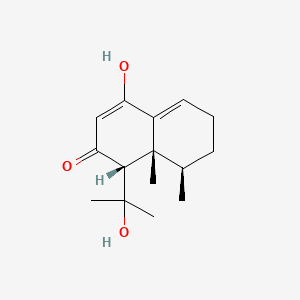
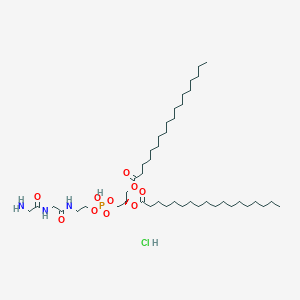
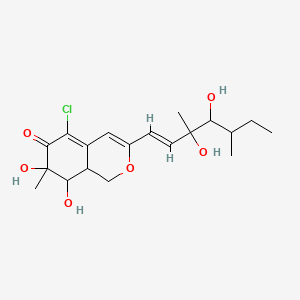
![2-bromo-3aH-thieno[3,2-c]pyridin-4-one](/img/structure/B12365312.png)
